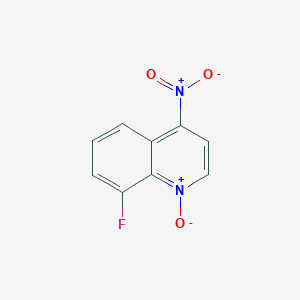
8-Fluoro-4-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-4-nitroquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
8-FNQO is characterized by the following chemical properties:
- Molecular Formula: C9H5FN2O3
- Molar Mass: 208.15 g/mol
- Density: Approximately 1.4787 g/cm³
These properties contribute to its reactivity and biological activity, making it a valuable compound in research.
Mutagenesis and Carcinogenesis Studies
8-FNQO is utilized extensively in studies related to mutagenesis and carcinogenesis. It is known to induce mutations through the formation of bulky DNA adducts, which can lead to various types of DNA damage.
Case Studies
- In a study involving oral squamous cell carcinoma (OSCC), chronic exposure to 8-FNQO in mice resulted in significant tumor development, demonstrating its effectiveness as a model for studying cancer progression .
- Another investigation highlighted that 8-FNQO induces specific immune cell death, leading to immunosuppression during carcinogenesis, thereby emphasizing its role in tumor microenvironment alterations .
Applications in Genetic Screening
Given its mutagenic properties, 8-FNQO is employed in genetic screens to identify mutations across various organisms, including bacteria and fungi.
Genetic Mutagenesis
- Researchers have utilized 8-FNQO to investigate the mutagenic spectrum by analyzing mutations in model organisms like Escherichia coli. The results indicated a preference for guanine mutations, which aids in understanding mutation patterns induced by environmental toxins .
Whole Genome Sequencing
- The use of whole genome resequencing techniques has been facilitated by 8-FNQO-induced mutagenesis, allowing for comprehensive identification of causative mutations within genetic screens .
Toxicological Research
Toxicological studies involving 8-FNQO focus on its potential health risks and mechanisms of toxicity.
DNA Damage Assessment
- High-performance liquid chromatography (HPLC) methods have been developed to measure levels of oxidative DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in cells treated with 8-FNQO .
Immune Response Modulation
- Research indicates that exposure to 8-FNQO alters immune cell populations significantly, affecting the overall immune response and potentially leading to increased susceptibility to cancer .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Mutagenesis | Induces mutations via DNA adduct formation | High preference for guanine mutations |
| Carcinogenesis | Used in animal models for cancer research | Induces OSCC development through chronic exposure |
| Genetic Screening | Facilitates identification of mutations in model organisms | Effective for whole genome sequencing |
| Toxicological Studies | Assesses DNA damage and immune response | Alters immune cell profiles leading to immunosuppression |
Eigenschaften
CAS-Nummer |
19789-69-6 |
|---|---|
Molekularformel |
C9H5FN2O3 |
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
InChI-Schlüssel |
MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
19789-69-6 |
Synonyme |
8-Fluoro-4-nitroquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















